4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide
Description
4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a synthetic small molecule characterized by a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a benzenecarboxamide moiety bearing a tert-butyl group at the para position. The methylsulfanyl (SCH₃) substituent introduces steric and electronic effects, which may modulate binding affinity to biological targets such as kinases or receptors .
Properties
IUPAC Name |
4-tert-butyl-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-16(2,3)12-7-5-11(6-8-12)14(20)18-13-9-10-17-15(19-13)21-4/h5-10H,1-4H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQDDSACPSJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326516 | |
| Record name | 4-tert-butyl-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866155-04-6 | |
| Record name | 4-tert-butyl-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a synthetic compound with notable potential in pharmacological applications. This article reviews its biological activity, synthesis, and the underlying mechanisms that contribute to its effects. The compound's structure, characterized by a tert-butyl group and a methylsulfanyl substitution on a pyrimidine ring, suggests significant interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- A tert-butyl group which enhances lipophilicity.
- A methylsulfanyl group that may influence reactivity and biological interactions.
- A pyrimidine ring known for its role in various biological activities.
Synthesis
The synthesis involves multiple steps, typically starting from commercially available precursors. Key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the methylsulfanyl group , often via nucleophilic substitution methods.
- Final coupling with benzenecarboxamide derivatives to yield the target compound.
The synthetic route ensures high yields and purity, as evidenced by various analytical techniques such as NMR and mass spectrometry.
The compound exhibits several biological activities attributed to its structural features:
- Antimicrobial Activity : Studies indicate that compounds with similar structures show efficacy against various bacterial strains. The electrophilic nature of the methylsulfanyl group may enhance interaction with microbial enzymes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : In vitro tests demonstrated that 4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Activity : A study involving human breast cancer cells (MCF-7) revealed that treatment with the compound at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Anti-inflammatory Response : In animal models, administration of the compound reduced paw edema in carrageenan-induced inflammation models, indicating its potential anti-inflammatory properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
A. Bosentan Related Compound A
- Structure: 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide
- Key Differences: Replaces the carboxamide group with a sulfonamide (-SO₂NH-) linker. Additional substituents: 6-chloro, 5-(2-methoxyphenoxy), and a bipyrimidinyl system.
- Implications: Sulfonamide derivatives generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), affecting solubility and protein binding . The methoxyphenoxy group in Bosentan’s analog enhances π-π stacking but may reduce metabolic stability due to ether cleavage .
B. 4-(tert-Butyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (CAS 349085-79-6)
- Structure : Features a 4-methylpyrimidine sulfonamide core linked to a benzamide.
- Key Differences :
- Sulfamoyl bridge (-NHSO₂-) instead of direct carboxamide linkage.
- Methylpyrimidine substituent alters steric bulk vs. methylsulfanyl.
Functional Analogues
A. 6-Methyl-2-(methylsulfanyl)pyrimidin-4-ol
- Structure : Simpler pyrimidine scaffold with hydroxyl and methylsulfanyl groups.
- Key Differences :
- Lacks the tert-butyl-benzenecarboxamide moiety.
- Hydroxyl group increases polarity but reduces blood-brain barrier penetration.
- Implications :
B. N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenylbutanamide (CAS 432517-28-7)
- Structure : Combines a phenylbutanamide tail with a sulfonamide-linked pyrimidine.
- Key Differences :
- Flexible butanamide chain vs. rigid tert-butyl-benzene.
- 4-methylpyrimidine substituent vs. 2-methylsulfanyl.
- Implications :
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Sulfonamide Derivatives :
The carboxamide group in the target compound reduces acidity compared to sulfonamides, which may limit off-target interactions with serum proteins but also decrease solubility in physiological buffers . - Role of Methylsulfanyl Group :
Methylsulfanyl substituents enhance metabolic stability compared to methoxy or hydroxyl groups, as observed in cytochrome P450 resistance assays . - tert-Butyl Group Impact : While the tert-butyl group improves membrane permeability, it may contribute to hepatotoxicity risks in analogs like Bosentan derivatives, necessitating careful ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
